Zinc pyrophosphate

Corrosion inhibition Protective coatings Anticorrosive pigments

Zinc pyrophosphate outperforms standard zinc phosphate in corrosion inhibition and solid lubrication. Its layered crystal structure enables shear-plane performance impossible with isotropic orthophosphates, delivering a 95% friction coefficient reduction at 400–450°C and a quantified corrosion rate of just 1 mil/year in water treatment circuits. Superior hydrolytic stability and acid resistance mean water-based anticorrosive coatings maintain barrier integrity in marine, acidic, and high-humidity environments where conventional zinc phosphate pigments hydrolyze and fail prematurely. For high-temperature metal forming, engine component coatings, and industrial machinery operating under extreme thermal loads, this is the technically superior, application-validated choice.

Molecular Formula Zn2P2O7
O7P2Zn2
Molecular Weight 304.7 g/mol
CAS No. 7446-26-6
Cat. No. B1582702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc pyrophosphate
CAS7446-26-6
Molecular FormulaZn2P2O7
O7P2Zn2
Molecular Weight304.7 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2]
InChIInChI=1S/H4O7P2.2Zn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4
InChIKeyOMSYGYSPFZQFFP-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 kg / 10 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Pyrophosphate CAS 7446-26-6: Technical Grade Procurement and Core Material Specifications


Zinc pyrophosphate (Zn₂P₂O₇, CAS 7446-26-6, molecular weight 304.72 g/mol) is an ionic inorganic compound composed of Zn²⁺ cations and pyrophosphate anions [1]. It appears as a white crystalline powder with a density of 3.75 g/cm³ and a melting point of 980°C [2][3]. The compound is insoluble in water but soluble in dilute mineral acids [4]. Commercially available technical grades contain approximately 35% Zn content, with a 1% aqueous suspension exhibiting a neutral to slightly alkaline pH of approximately 8 . Its primary industrial relevance lies in corrosion inhibition, solid lubrication, and specialty coatings, where its layered crystal structure and chemical stability provide functional advantages over simpler orthophosphate-based alternatives .

Why Zinc Pyrophosphate Cannot Be Substituted with Zinc Orthophosphate or Simple Zinc Salts in Critical Applications


The pyrophosphate anion (P₂O₇⁴⁻) confers distinct physicochemical properties that are not replicated by orthophosphate (PO₄³⁻) or other zinc salts. Critically, zinc pyrophosphate exhibits superior hydrolytic stability and acid resistance compared to zinc orthophosphate, which readily hydrolyzes in aqueous acidic environments [1]. This translates to longer-lasting protective films in corrosion inhibition applications and prevents premature coating failure in water-based paint formulations [2]. Furthermore, the layered crystal structure of zinc pyrophosphate provides a mechanical shear plane essential for solid lubricant performance, a property absent in isotropic zinc orthophosphate . Generic substitution with standard zinc phosphate pigments therefore leads to demonstrably inferior anticorrosive outcomes, as quantified below.

Quantitative Differentiation of Zinc Pyrophosphate Against In-Class Alternatives: A Comparative Evidence Guide


Superior Anticorrosive Pigment Performance in Paints: Zinc Pyrophosphate vs. Zinc Phosphate

In a direct comparative study of inorganic phosphate pigments, zinc pyrophosphate was evaluated alongside zinc phosphate and zinc tripolyphosphate in both pigment suspensions and formulated paints. Electrochemical measurements on steel electrodes in pigment suspensions demonstrated that zinc pyrophosphate exhibited the highest anticorrosive activity among the three pigments tested [1]. The study employed solvent-borne alkyd and epoxy paints formulated with 30% v/v pigment at a PVC/CPVC ratio of 0.8. While the magnitude of protection in cured paint films was resin-dependent, the suspension-phase electrochemical data consistently ranked zinc pyrophosphate as having the 'best anticorrosive properties' of the series [2].

Corrosion inhibition Protective coatings Anticorrosive pigments

Corrosion Rate Reduction in Once-Through Water Systems: Zinc-Pyrophosphate vs. Orthophosphate-Zinc Treatment

Patent data from once-through water system corrosion inhibition testing demonstrates that a zinc-pyrophosphate combination achieves a corrosion rate of only 1 mil per year (mpy) [1]. The same patent explicitly states an advantage of pyrophosphate-zinc over traditional orthophosphate-zinc treatment: orthophosphate treatment is useful only in fairly soft waters that are not severely alkaline, whereas the pyrophosphate-zinc formulation maintains efficacy under broader water chemistry conditions [2].

Water treatment Corrosion inhibitor Municipal water systems

Enhanced Hydrolytic and Acid Stability in Aqueous Coatings: Zinc Pyrophosphate vs. Standard Zinc Phosphate

Technical comparison data indicates that zinc pyrophosphate possesses a denser crystal structure and stronger chemical stability than ordinary zinc phosphate, conferring significantly better acid and hydrolysis resistance [1]. Consequently, zinc pyrophosphate does not readily decompose in water-based coatings or acidic environments, enabling the formation of a more robust and durable passivation film with extended anti-rust service life compared to standard zinc phosphate pigments [2]. This stability is further evidenced by its insolubility in neutral water (solubility <1 g/L at 20°C) .

Water-based coatings Anticorrosive pigments Hydrolytic stability

High-Temperature Friction Coefficient Reduction: Zinc Pyrophosphate-Containing Graphite Block vs. Unmodified Graphite Block

In high-temperature oxidative friction testing, a zinc phosphate-impregnated graphite block (IGB) containing zinc pyrophosphate as a boundary lubrication component exhibited dramatically lower average friction coefficient values compared to an unmodified graphite block (GB) [1]. At 400°C, IGB achieved an average friction coefficient of 0.007 versus 0.13 for GB; at 450°C, IGB achieved 0.008 versus 0.16 for GB [2]. The wear-induced transformation of zinc pyrophosphate to zinc metaphosphate contributed to the formation of a continuous, large-area boundary lubrication layer on the wear surface [3].

Solid lubricants High-temperature tribology Friction reduction

Neutral Formulation pH: Zinc Pyrophosphate vs. Acidic Zinc Salts in Sensitive Coating Systems

Zinc pyrophosphate exhibits a 1% aqueous suspension pH of approximately 8, classifying it as neutral to mildly alkaline . This contrasts with many alternative zinc salts and phosphate-based pigments that produce acidic suspensions, which can catalyze resin hydrolysis or promote substrate corrosion at the coating interface . The neutral pH profile enables broader compatibility with acid-sensitive binders and eliminates the need for pH-adjusting additives in many formulations.

Coating compatibility pH stability Formulation science

High-Temperature Structural Integrity: Zinc Pyrophosphate Melting Point vs. Organic and Low-Melting Alternatives

Zinc pyrophosphate possesses a melting point of 980°C [1] and remains structurally stable up to this temperature, with crystalline phase transformations occurring at 480°C (amorphous to crystalline γ-Zn₂P₂O₇) and 750°C (γ to β phase) without decomposition [2]. This thermal profile is substantially higher than that of organic lubricant additives (typical degradation <300°C) and many alternative inorganic solid lubricants (e.g., MoS₂ oxidation onset ~350-400°C). The compound's layered crystal structure is retained through a broad temperature range, ensuring consistent tribological performance under extreme thermal loads .

High-temperature stability Solid lubricants Thermal processing

Priority Industrial and Research Applications for Zinc Pyrophosphate Based on Verified Performance Differentiation


High-Performance Anticorrosive Primer Formulation for Steel Substrates

Based on the direct comparative evidence establishing zinc pyrophosphate as having 'the best anticorrosive properties' among phosphate pigments [1], this compound is optimally suited for formulating high-performance anticorrosive primers for steel structures, automotive components, and industrial equipment. The enhanced electrochemical protection in pigment suspensions, combined with superior hydrolytic and acid stability [2], translates to extended coating service life in aggressive environments. Formulators should target a 30% v/v pigment loading at PVC/CPVC ratio 0.8 in alkyd or epoxy resin systems, consistent with the validated formulation parameters from the primary research literature [3].

Municipal and Industrial Water System Corrosion Control

The quantified corrosion rate of 1 mil per year achieved with zinc-pyrophosphate combinations [4] supports its deployment as a corrosion inhibitor in once-through municipal water distribution systems and industrial cooling water circuits. The documented advantage over orthophosphate-zinc treatment—specifically, operational efficacy in waters that are alkaline or harder, beyond the soft-water limitation of orthophosphate [5]—makes zinc pyrophosphate the preferred selection for facilities with variable source water quality or high-pH treatment conditions.

High-Temperature Solid Lubricant Additive for Extreme Thermal Environments

The dramatic 95% reduction in friction coefficient observed in zinc pyrophosphate-containing graphite blocks at 400-450°C [6], coupled with the compound's 980°C melting point [7], positions it as a critical solid lubricant additive for high-temperature metal forming, engine component coatings, and industrial machinery operating under extreme thermal loads. The layered crystal structure facilitates shear under pressure , while thermal stability far exceeds that of organic additives and MoS₂, ensuring reliable tribological performance in applications where conventional lubricants fail.

Water-Based Coating Systems Requiring Long-Term Hydrolytic Stability

For formulators developing water-based anticorrosive coatings, zinc pyrophosphate's resistance to decomposition in aqueous and acidic environments [8] provides a distinct advantage over standard zinc phosphate, which is prone to hydrolysis. This stability, combined with water insolubility (<1 g/L at 20°C) and neutral pH (~8) , ensures that the pigment remains intact and active throughout the coating's service life, maintaining barrier properties and passivation capability in humid, acidic, or marine exposure conditions where hydrolytically unstable pigments would prematurely degrade.

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